![molecular formula C9H16ClNO2 B2375800 7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride CAS No. 2243510-57-6](/img/structure/B2375800.png)
7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride
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Description
“7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride” is a chemical compound . It is related to 7-azaspiro[3.5]nonane-7-carboxamide compounds, which are known to be modulators of fatty acid amide hydrolase (FAAH) activity . These compounds are useful in treating diseases or conditions associated with FAAH activity, including various types of pain, inflammatory conditions, cognitive disorders, and cardiovascular disease .
Scientific Research Applications
Synthesis and Chemical Properties
- A new synthesis of 2-oxa-7-azaspiro[3.5]nonane is described, highlighting its potential in creating complex spirocyclic oxetanes and tetracyclic systems (Gurry, McArdle, & Aldabbagh, 2015).
- Another synthesis approach developed for N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester demonstrates the compound's versatility in chemical synthesis (Slavinskaya et al., 1996).
- The compound has been used in a one-pot synthesis process to create 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, indicating its efficiency in organic synthesis (Huynh, Nguyen, & Nishino, 2017).
Potential in Drug Discovery
- Research on spirocyclic inhibitors of fatty acid amide hydrolase (FAAH) identified 7-azaspiro[3.5]nonane as a lead scaffold, indicating its significance in medicinal chemistry (Meyers et al., 2011).
- The molecule's diversity has been exploited in the synthesis of functionalized pyrrolidines, piperidines, and azepines, which are key scaffolds in drug discovery (Wipf, Stephenson, & Walczak, 2004).
Biological Applications
- Novel 7-azaspiro[3.5]nonane derivatives have been synthesized and evaluated as GPR119 agonists, showing potential in treating diabetes (Matsuda et al., 2018).
- N-phenylamino derivatives of 2-azaspiro[4.4]nonane have been studied for their anticonvulsant properties, further emphasizing the compound's utility in pharmaceutical research (Kamiński, Obniska, & Dybała, 2008).
properties
IUPAC Name |
7-azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-6-10-5-4-9(7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPQQQZCYBACMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNCC2C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2243510-57-6 |
Source
|
Record name | 7-azaspiro[3.5]nonane-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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